molecular formula C10H10BrFO2 B3005891 Ethyl 3-bromo-2-fluoro-6-methylbenzoate CAS No. 1805421-38-8

Ethyl 3-bromo-2-fluoro-6-methylbenzoate

Cat. No.: B3005891
CAS No.: 1805421-38-8
M. Wt: 261.09
InChI Key: UKLFHCIHBMCEGB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Ethyl 3-bromo-2-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of 2-fluoro-6-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step can be carried out using sulfuric acid or another strong acid as a catalyst .

Chemical Reactions Analysis

Ethyl 3-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-bromo-2-fluoro-6-methylbenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-fluoro-6-methylbenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms on the benzene ring can participate in electrophilic and nucleophilic substitution reactions, respectively. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.

Comparison with Similar Compounds

Ethyl 3-bromo-2-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and physical properties.

Properties

IUPAC Name

ethyl 3-bromo-2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLFHCIHBMCEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805421-38-8
Record name ethyl 3-bromo-2-fluoro-6-methylbenzoate
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